N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSEPMVWFCZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 4-(furan-2-carbonyl)piperazine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Piperazine-acetamide derivatives share a common scaffold but differ in substituents, which critically affect their physicochemical and pharmacological profiles. Key analogues include:
Key Structural Insights :
- Furan-Carbonyl vs. Other Substituents: Replacing the furan-2-carbonyl with groups like 4-chlorophenyl () or pyridazinone () alters electronic properties and hydrogen-bonding capacity, impacting receptor binding .
Physicochemical Properties
- Molecular Weight : The target compound (404.26 g/mol) is lighter than benzofuran derivatives (~450 g/mol, ) but heavier than benzothiazole analogues (371.37 g/mol, ). Lower molecular weight may improve solubility and absorption .
- Melting Points : While data for the target compound are unavailable, analogues with chlorophenyl substituents (e.g., 282–283°C, ) suggest that bulkier or polar groups increase crystallinity .
Pharmacological Activity
Anticonvulsant Activity
- The target compound’s structural analogue, 5f (a benzofuran derivative with the same furan-carbonyl-piperazine group), exhibited the lowest relative anticonvulsant potency (0.16) compared to phenytoin in maximal electroshock models. This contrasts with analogues like 5i (0.74 potency), where a cyclohexyl-methylamino group replaces the furan-carbonyl, suggesting that the furan moiety may reduce anticonvulsant efficacy .
Receptor-Targeted Activity
- Pyridazinone derivatives with the N-(4-bromophenyl) group () act as FPR2 agonists, inducing calcium mobilization in neutrophils. The bromophenyl group is critical for receptor interaction, while the pyridazinone core replaces the piperazine-furan system, demonstrating divergent target specificity .
Anticancer and Bioavailability Modulation
Biological Activity
N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a bromophenyl group , a furan ring , and a piperazine moiety , which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of 4-bromophenylamine, followed by reaction with furan-2-carbonyl chloride, and finally, coupling with piperazine-1-carboxamide under controlled conditions using organic solvents and catalysts like triethylamine.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit significant anticancer properties by interacting with specific receptors or enzymes involved in tumor growth. For instance, related compounds have shown high affinity for sigma receptors, which are implicated in cancer biology .
- Anti-inflammatory Effects : The piperazine moiety is often associated with anti-inflammatory activities. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of similar compounds. They may inhibit acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative diseases like Alzheimer's .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Receptor Binding : The compound may bind to sigma receptors, modulating their activity and influencing cellular responses related to tumor growth and inflammation.
- Enzyme Inhibition : It may inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation and have implications in cognitive function .
Case Study 1: Anticancer Activity
A study involving the compound's analogs demonstrated significant anticancer activity against various cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Case Study 2: Neuroprotective Effects
In vitro studies revealed that this compound analogs could reduce Aβ aggregation, a hallmark of Alzheimer's disease. One derivative showed an IC50 of 0.74 μM for inhibiting Aβ aggregation, outperforming traditional agents like curcumin .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | 0.62 | AChE Inhibition |
| N-(4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | 0.47 | AChE Inhibition |
| This compound | 0.74 | Aβ Aggregation Inhibition |
The presence of the bromine atom in this compound enhances its binding affinity compared to other halogenated analogs, potentially leading to improved biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
